molecular formula C19H19N7O B12245543 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B12245543
M. Wt: 361.4 g/mol
InChI Key: POSQLTNIOBDNNA-UHFFFAOYSA-N
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Description

2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine moiety, a piperazine ring, and a pyrano[4,3-b]pyridine scaffold. These structural features contribute to its potential as a therapeutic agent, particularly in the treatment of various diseases such as cancer and autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multi-step reactions. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid, followed by cyclization to form the imidazo[1,2-b]pyridazine core . The piperazine ring is then introduced through nucleophilic substitution reactions, and the final pyrano[4,3-b]pyridine scaffold is constructed via intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, continuous flow chemistry may be employed to scale up the production process, ensuring consistent quality and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide variety of functionalized compounds, enhancing the compound’s versatility in medicinal chemistry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer high selectivity and potency in inhibiting specific molecular targets. This makes it a valuable compound for developing targeted therapies with minimal off-target effects .

Properties

Molecular Formula

C19H19N7O

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C19H19N7O/c20-12-14-11-15-13-27-10-3-16(15)22-19(14)25-8-6-24(7-9-25)18-2-1-17-21-4-5-26(17)23-18/h1-2,4-5,11H,3,6-10,13H2

InChI Key

POSQLTNIOBDNNA-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NN5C=CN=C5C=C4)C#N

Origin of Product

United States

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